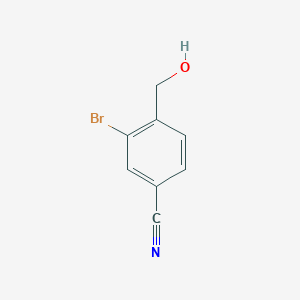

3-Bromo-4-(hydroxymethyl)benzonitrile

Description

Structure

2D Structure

Propriétés

IUPAC Name |

3-bromo-4-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKVEJWFFPCGJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40698485 | |

| Record name | 3-Bromo-4-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90110-98-8 | |

| Record name | 3-Bromo-4-(hydroxymethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90110-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Bromination of 4-Methylbenzonitrile to 3-Bromo-4-methylbenzonitrile

| Reagents & Conditions | Details |

|---|---|

| Starting material | 4-Methylbenzonitrile (5.0 g, 42.7 mmol) |

| Brominating agent | N-Bromosuccinimide (NBS) (8.4 g, 1.1 equiv, 46.9 mmol) |

| Solvent | Aqueous sulfuric acid (50:50 v/v conc. H2SO4 and water) |

| Temperature | 25 °C |

| Reaction time | 12 hours |

| Workup | Extraction with dichloromethane (DCM), washing, drying |

| Yield | 92.9% (7.78 g), 99% purity by quantitative NMR |

Notes: The reaction is performed in a three-necked round-bottom flask with stirring and wrapped in aluminum foil to prevent competing free-radical reactions. The product is isolated as a white solid with a melting point of 43–45 °C.

Radical Bromination of the Methyl Group and Hydrolysis to Hydroxymethyl

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Radical bromination | NBS (13.6 g, 1.5 equiv, 76.5 mmol), acetonitrile (150 mL), light source, 25 °C, 12 h | Formation of 3-bromo-4-(bromomethyl)benzonitrile (yellow solid) |

| Workup | Extraction with DCM and water, drying over Na2SO4 | Crude bromomethyl compound (14.63 g) |

| Hydrolysis | 1,4-Dioxane (80 mL), water (120 mL), calcium carbonate (23.5 g, 4.6 equiv), 100 °C, 16 h | Conversion to this compound |

| Isolation | Filtration, extraction with ethyl acetate, drying, recrystallization from DCM:MeOH (80:10 v/v) | White powder, 82.9% yield, 94% purity (HPLC) |

Notes: The bromination of the methyl group is a radical process facilitated by NBS under light irradiation. The subsequent hydrolysis step uses calcium carbonate as a mild base to convert the bromomethyl intermediate to the hydroxymethyl derivative. The final product has a melting point of 135–137 °C and shows characteristic NMR signals confirming structure.

Reaction Monitoring and Characterization

- GC/MS and LC/MS: Used to monitor the consumption of starting materials and formation of intermediates and final product.

- NMR Spectroscopy:

- ^1H NMR (600 MHz, DMSO-d6) of this compound shows aromatic protons at δ 8.12, 7.88, 7.70 ppm, a singlet at δ 5.71 ppm (hydroxyl proton), and a broad singlet at δ 4.55 ppm (methylene protons).

- ^13C NMR confirms the presence of aromatic carbons and the hydroxymethyl carbon at δ 62.5 ppm.

- Mass Spectrometry: Molecular ion peak at m/z 212 (M+H) consistent with the molecular formula C8H7BrNO.

- Purity: Weight % purity by HPLC analysis typically above 90% after recrystallization.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield (%) | Purity (%) | Key Analytical Data |

|---|---|---|---|---|---|---|---|

| 1 | Aromatic bromination | 4-Methylbenzonitrile | NBS, aqueous H2SO4, 25 °C, 12 h | 3-Bromo-4-methylbenzonitrile | 92.9 | 99 | ^1H NMR, ^13C NMR, MS |

| 2 | Radical bromination | 3-Bromo-4-methylbenzonitrile | NBS, MeCN, light, 25 °C, 12 h | 3-Bromo-4-(bromomethyl)benzonitrile | Quantitative (crude) | N/A | ^1H NMR |

| 3 | Hydrolysis | 3-Bromo-4-(bromomethyl)benzonitrile | CaCO3, 1,4-dioxane/H2O, 100 °C, 16 h | This compound | 82.9 | 94 | ^1H NMR, ^13C NMR, MS, HPLC |

Additional Notes on Methodology

- The use of N-bromosuccinimide (NBS) is critical for selective bromination both on the aromatic ring and at the benzylic position.

- Light irradiation facilitates the radical bromination step.

- Calcium carbonate acts as a mild base to hydrolyze the bromomethyl intermediate without overreacting or degrading the nitrile group.

- Recrystallization from dichloromethane/methanol mixtures improves purity and isolates the product as a stable white solid.

- The described method is scalable and has been demonstrated on a 10 g scale with consistent yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-4-(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are frequently used.

Substitution: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: 3-Bromo-4-carboxybenzonitrile.

Reduction: 3-Bromo-4-(aminomethyl)benzonitrile.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Applications De Recherche Scientifique

3-Bromo-4-(hydroxymethyl)benzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

Industry: It serves as an intermediate in the production of dyes, agrochemicals, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 3-bromo-4-(hydroxymethyl)benzonitrile depends on the specific chemical reactions it undergoes. For example, in Suzuki-Miyaura coupling, the bromine atom is replaced by a new substituent through a palladium-catalyzed cross-coupling reaction. This involves oxidative addition, transmetalation, and reductive elimination steps .

Comparaison Avec Des Composés Similaires

Data Table: Key Properties of Analogs

Substituent Effects and Reactivity

- Hydroxymethyl vs. Hydroxy Groups : The hydroxymethyl group in This compound allows nucleophilic substitution or oxidation, unlike the hydroxyl group in 3-bromo-4-hydroxy-5-iodobenzonitrile , which limits further alkylation.

- Alkoxy vs. Nitro Groups : The ethoxy group in 3-bromo-5-ethoxy-4-hydroxybenzonitrile increases lipophilicity, enhancing membrane permeability in drug candidates . In contrast, the nitro group in 3-bromo-4-nitrobenzonitrile strongly withdraws electrons, accelerating SNAr reactions but posing toxicity risks .

Q & A

Q. What are the optimized synthetic routes for 3-Bromo-4-(hydroxymethyl)benzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound is commonly synthesized via nucleophilic substitution. One route involves hydrolyzing 3-bromo-4-(bromomethyl)benzonitrile in a water/1,4-dioxane co-solvent system with calcium carbonate (CaCO₃) at 100°C for 12 hours, achieving an 80% yield after flash column chromatography . Another approach substitutes the hydroxyl group using 3-bromo-4-hydroxybenzonitrile with 2-bromopropanol in DMF and K₂CO₃, yielding 81% after silica gel chromatography . Key factors include solvent polarity (dioxane enhances solubility), temperature (high heat accelerates hydrolysis), and base selection (CaCO₃ neutralizes HBr by-products).

Q. How is column chromatography optimized for purifying this compound?

- Methodological Answer : Flash column chromatography with ethyl acetate/hexane gradients (e.g., 5:1 to 3:1) effectively separates the product from unreacted starting materials and brominated by-products. Silica gel (230–400 mesh) is preferred for high resolution. Pre-adsorption of the crude mixture onto silica gel before loading improves separation efficiency. Monitoring via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) ensures target compound isolation .

Q. What spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- ¹H NMR : Peaks at δ 4.75 (s, 2H, CH₂OH), δ 7.50–8.20 (aromatic protons), and absence of bromomethyl (~δ 4.3–4.5) confirm substitution .

- HRMS : Exact mass calculated for C₈H₆BrNO ([M+H]⁺): 228.9632; observed deviations >2 ppm indicate impurities .

- IR : Hydroxyl stretch (~3200–3400 cm⁻¹) and nitrile absorption (~2230 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How does computational modeling predict reactivity in cross-coupling reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the nitrile and hydroxymethyl groups. Fukui indices identify the bromine atom as the primary site for Suzuki-Miyaura coupling. Solvent effects (DMF vs. THF) are simulated using the SMD model to optimize catalytic cycles. Predicted activation energies correlate with experimental yields, guiding ligand selection (e.g., Pd(PPh₃)₄ vs. XPhos) .

Q. What strategies minimize by-product formation during bromomethyl-to-hydroxymethyl conversion?

- Methodological Answer :

- By-products : Residual bromomethyl species (from incomplete hydrolysis) and oxidation products (e.g., aldehydes).

- Mitigation :

- Use excess CaCO₃ (1.5 eq) to neutralize HBr and prevent acid-catalyzed oxidation .

- Anaerobic conditions (N₂ atmosphere) reduce aldehyde formation.

- Low-temperature quenching (0°C) after reaction halts radical side reactions.

Q. How does the hydroxymethyl group participate in boronate formation for biomedical applications?

- Methodological Answer : The hydroxymethyl group undergoes boronation with triisopropyl borate and n-BuLi at −78°C in THF to form 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile, a precursor for protease inhibitors. Key steps include:

- Slow addition of n-BuLi to prevent boronate dimerization.

- Acidic workup (HCl) to protonate the boronate intermediate, yielding a 67% isolated product .

- Applications: Boron-containing analogues show enhanced binding to enzyme active sites (e.g., β-lactamases) in kinetic studies .

Safety and Regulatory Considerations

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Hazards : Skin/eye irritation (GHS Category 2), respiratory sensitization (Category 1B) .

- Protocols :

- Use fume hoods and PPE (nitrile gloves, lab coat).

- Neutralize waste with 10% NaHCO₃ before disposal.

- Store at 2–8°C under argon to prevent moisture absorption and decomposition .

Data Contradictions and Resolution

Q. How can researchers reconcile discrepancies in reported yields for similar synthetic routes?

- Methodological Answer : Variations arise from solvent purity (anhydrous vs. technical grade) and catalyst aging. For example, CaCO₃ sourced from different suppliers may contain trace metals affecting hydrolysis rates. Systematic reproducibility studies using controlled variables (e.g., solvent batch, stirring rate) and DOE (Design of Experiments) identify critical factors. Cross-lab validation with standardized reagents resolves inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.